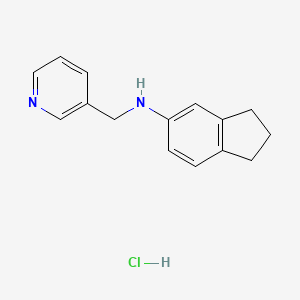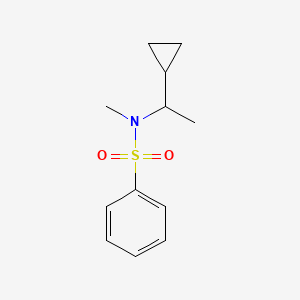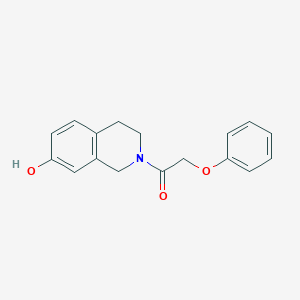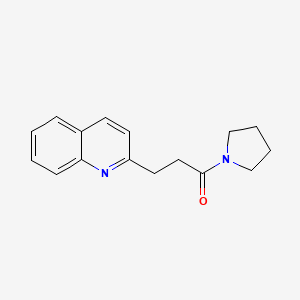![molecular formula C15H21N3O2 B7509731 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one, also known as MPMP, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one is not fully understood. However, it is believed to act on various molecular targets, such as ion channels and enzymes. 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and behavior. 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for its molecular targets. However, one limitation of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one. One direction is the development of new derivatives of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one with improved pharmacological properties. Another direction is the study of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one in combination with other drugs for the treatment of various diseases. Additionally, the role of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one in the regulation of ion channels and enzymes needs to be further elucidated.
Métodos De Síntesis
The synthesis of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one involves the reaction of 4-(pyridine-2-carbonyl)piperazine with 3-methyl-1-butanone in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one. The purity of the synthesized compound can be increased through various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has also been studied for its anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been used as a probe molecule in various biological studies.
Propiedades
IUPAC Name |
3-methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-12(2)11-14(19)17-7-9-18(10-8-17)15(20)13-5-3-4-6-16-13/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWQAKYPVOUQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)

![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)
![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)




![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)